2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazole ring and an isoindole dione moiety connected via a sulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of Sulfanyl Methyl Group: The benzoxazole derivative is then reacted with a thiol compound in the presence of a base to introduce the sulfanyl methyl group.
Formation of Isoindole Dione Moiety: The final step involves the reaction of the intermediate compound with phthalic anhydride under reflux conditions to form the isoindole dione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoindole dione moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isoindole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Studied for its anticonvulsant, antidepressant, and anxiolytic properties.
Industry: Explored as a corrosion inhibitor for mild steel in acidic environments
Mechanism of Action
The exact mechanism of action of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is not fully understood. it is believed to interact with various molecular targets and pathways:
GABA-A Receptor Agonist: Inhibits neurotransmitter release by increasing GABA levels in the brain.
Serotonin and Norepinephrine Reuptake Inhibition: Contributes to its antidepressant and anxiolytic properties.
Glutamate Reduction: Decreases glutamate levels, contributing to its anticonvulsant properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
Properties
Molecular Formula |
C16H10N2O3S |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O3S/c19-14-10-5-1-2-6-11(10)15(20)18(14)9-22-16-17-12-7-3-4-8-13(12)21-16/h1-8H,9H2 |
InChI Key |
VOGZFYZINGMYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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